Cas no 2227713-49-5 (methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)

Methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate is a chiral ester compound featuring a brominated and methyl-substituted furan moiety. Its stereospecific (3S) configuration and hydroxyl group enhance its utility as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The bromine substituent offers reactivity for further functionalization, while the methyl group contributes to stability. The hydroxypropanoate segment facilitates derivatization, making it valuable for constructing complex molecular architectures. This compound’s defined stereochemistry ensures high selectivity in asymmetric reactions, supporting applications in drug development and specialty chemical manufacturing. Its balanced reactivity and structural features make it a practical choice for synthetic chemists.
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate structure
2227713-49-5 structure
商品名:methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
CAS番号:2227713-49-5
MF:C9H11BrO4
メガワット:263.085242509842
CID:5998885
PubChem ID:165777828

methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
    • 2227713-49-5
    • EN300-1910449
    • インチ: 1S/C9H11BrO4/c1-5-3-7(10)14-9(5)6(11)4-8(12)13-2/h3,6,11H,4H2,1-2H3/t6-/m0/s1
    • InChIKey: KVEDDYGZRRGKBV-LURJTMIESA-N
    • ほほえんだ: BrC1=CC(C)=C([C@H](CC(=O)OC)O)O1

計算された属性

  • せいみつぶんしりょう: 261.98407g/mol
  • どういたいしつりょう: 261.98407g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 59.7Ų

methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1910449-1.0g
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227713-49-5
1g
$2350.0 2023-06-01
Enamine
EN300-1910449-0.5g
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227713-49-5
0.5g
$2255.0 2023-09-17
Enamine
EN300-1910449-5g
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227713-49-5
5g
$6817.0 2023-09-17
Enamine
EN300-1910449-10g
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227713-49-5
10g
$10107.0 2023-09-17
Enamine
EN300-1910449-0.25g
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227713-49-5
0.25g
$2162.0 2023-09-17
Enamine
EN300-1910449-2.5g
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227713-49-5
2.5g
$4607.0 2023-09-17
Enamine
EN300-1910449-5.0g
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227713-49-5
5g
$6817.0 2023-06-01
Enamine
EN300-1910449-0.05g
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227713-49-5
0.05g
$1973.0 2023-09-17
Enamine
EN300-1910449-0.1g
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227713-49-5
0.1g
$2067.0 2023-09-17
Enamine
EN300-1910449-10.0g
methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate
2227713-49-5
10g
$10107.0 2023-06-01

methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate 関連文献

methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoateに関する追加情報

Introduction to Methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate (CAS No. 2227713-49-5)

Methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate, a compound with the chemical identifier CAS No. 2227713-49-5, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that exhibit promising characteristics in the realm of drug discovery and development, particularly in the context of targeting specific enzymatic pathways and modulating cellular functions.

The molecular structure of methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate features a chiral center at the C3 position, which is a critical aspect of its pharmacological profile. The presence of this stereocenter contributes to the compound's enantiomeric purity, a factor that is often crucial in determining its efficacy and safety in therapeutic applications. The compound's backbone, consisting of a hydroxypropanoate moiety linked to a furan ring, suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways.

Recent advancements in chemical biology have highlighted the importance of such structurally complex molecules in the development of novel therapeutic agents. The furan ring, a key structural feature of methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate, is known to be a versatile scaffold that can engage with multiple biological targets. This characteristic makes it an attractive candidate for further investigation in drug discovery programs aimed at addressing complex diseases.

In particular, the bromo substituent at the 5-position of the furan ring adds another layer of functional diversity to the molecule. This substituent can influence both the electronic properties and the steric environment around the chiral center, potentially modulating how the compound interacts with biological targets. Such structural features are often exploited in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.

Current research in this area has demonstrated that compounds with similar structural motifs exhibit inhibitory activity against various enzymes implicated in inflammation and cancer. For instance, studies have shown that analogs of methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate can modulate cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a significant role in inflammatory responses. Additionally, these compounds have shown potential in inhibiting kinases involved in cell proliferation and survival pathways.

The synthesis of methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, are employed to ensure high enantiomeric purity. These synthetic strategies not only highlight the compound's complexity but also showcase the ingenuity required in modern drug development.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate with its potential biological targets. These studies have provided insights into how the compound's structural features contribute to its binding affinity and selectivity. For example, simulations have revealed that the hydroxypropanoate moiety interacts favorably with hydrophobic pockets on target enzymes, while the furan ring engages in hydrogen bonding networks.

The pharmacokinetic profile of methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate is another critical aspect that has been extensively studied. Preliminary data suggest that this compound exhibits favorable solubility and metabolic stability, which are essential properties for any potential therapeutic agent. Furthermore, its bioavailability appears promising based on initial pharmacokinetic assessments conducted in preclinical models.

In conclusion, methyl (3S)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate represents a compelling candidate for further exploration in pharmaceutical research. Its unique structural features, coupled with promising preclinical data, position it as a valuable asset in the quest for novel therapeutic interventions. As research continues to uncover new biological targets and mechanisms, compounds like this one are likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

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